molecular formula C14H15NO2S B13765740 Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate CAS No. 496062-19-2

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate

Cat. No.: B13765740
CAS No.: 496062-19-2
M. Wt: 261.34 g/mol
InChI Key: QJTIHIWDUYUGGH-UHFFFAOYSA-N
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Description

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate is an organic compound with the molecular formula C14H15NO3. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate typically involves the reaction of 2-amino-4-methyl-5-acetylthiazole with methyl 4-methylphenylacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure with diverse biological activities.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methyl and phenyl substitutions enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

496062-19-2

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15NO2S/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3

InChI Key

QJTIHIWDUYUGGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC

Origin of Product

United States

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